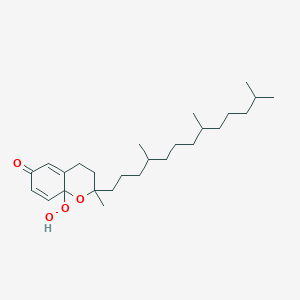
Toc-ooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Tocopherol hydroperoxide is a derivative of alpha-Tocopherol, which is a form of vitamin E. Alpha-Tocopherol is a lipid-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. The hydroperoxide form is an oxidized derivative that can be formed during lipid peroxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Tocopherol hydroperoxide can be synthesized through the oxidation of alpha-Tocopherol. This process typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent, and the temperature and pH are carefully monitored to ensure the formation of the hydroperoxide without further oxidation to other products.
Industrial Production Methods
Industrial production of Toc-ooh is less common compared to its parent compound, alpha-Tocopherol. when required, it can be produced using large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Tocopherol hydroperoxide primarily undergoes reduction and decomposition reactions. It can be reduced back to alpha-Tocopherol by antioxidants or reducing agents. Additionally, it can decompose to form various oxidation products, including alpha-Tocopherol quinone.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides
Reducing Agents: Ascorbic acid, glutathione
Solvents: Organic solvents like ethanol, methanol
Conditions: Controlled temperature and pH to prevent further oxidation
Major Products Formed
Alpha-Tocopherol: Through reduction
Alpha-Tocopherol Quinone: Through decomposition
Wissenschaftliche Forschungsanwendungen
Alpha-Tocopherol hydroperoxide has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and antioxidant mechanisms.
Biology: Investigated for its role in cellular oxidative stress and its effects on cell membranes.
Medicine: Studied for its potential implications in diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the formulation of antioxidant supplements and in the cosmetic industry for its protective properties.
Wirkmechanismus
Alpha-Tocopherol hydroperoxide exerts its effects primarily through its role in oxidative stress. It can act as both an oxidant and an antioxidant, depending on the cellular environment. The compound can interact with lipid radicals, thereby terminating lipid peroxidation chains. It can also be reduced back to alpha-Tocopherol, which then continues to act as an antioxidant. The molecular targets include cell membrane lipids and various signaling pathways involved in oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Alpha-Tocopherol hydroperoxide is unique compared to other tocopherol derivatives due to its oxidized state. Similar compounds include:
Alpha-Tocopherol: The parent compound, a potent antioxidant.
Alpha-Tocopherol Quinone: Another oxidation product of alpha-Tocopherol.
Gamma-Tocopherol: Another form of vitamin E with different antioxidant properties.
Alpha-Tocopherol hydroperoxide is distinct in its ability to act as both an oxidant and an antioxidant, making it a valuable compound for studying oxidative stress mechanisms.
Eigenschaften
CAS-Nummer |
141913-27-1 |
|---|---|
Molekularformel |
C26H44O4 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
8a-hydroperoxy-2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-one |
InChI |
InChI=1S/C26H44O4/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-16-25(5)17-14-23-19-24(27)15-18-26(23,29-25)30-28/h15,18-22,28H,6-14,16-17H2,1-5H3 |
InChI-Schlüssel |
KGTQMSAPGQUKQR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |
Synonyme |
8a-hydroperoxy-tocopherone alpha-tocopherol hydroperoxide Toc-OOH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















